molecular formula C11H14ClNO B2673537 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 86491-92-1

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No. B2673537
CAS RN: 86491-92-1
M. Wt: 211.69
InChI Key: HDVSUKKVAMUTGV-UHFFFAOYSA-N
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Description

“2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1182926-93-7 . It is a liquid at room temperature and has a molecular weight of 225.72 .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” can be represented by the InChI code: 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

“2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is a liquid at room temperature . It has a molecular weight of 225.72 .

Scientific Research Applications

Metabolic Pathways and Toxicology

Research into chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, has provided insights into their metabolic pathways and potential toxicological implications. Studies have shown that compounds like acetochlor undergo complex metabolic activation leading to DNA-reactive products, with human and rat liver microsomes metabolizing these compounds to specific intermediates. This metabolic activation is suggested to contribute to their carcinogenicity, involving cytochrome P450 isoforms such as CYP3A4 and CYP2B6 in their biotransformation (Coleman et al., 2000).

Biodegradation and Environmental Impact

Research on the biodegradation of chloroacetamide herbicides has identified bacterial strains capable of degrading compounds like acetochlor. For instance, a strain of Rhodococcus has been shown to catalyze the N-deethoxymethylation of acetochlor, converting it into less harmful metabolites, highlighting a potential route for environmental remediation of contaminated sites (Wang et al., 2015).

Synthetic Applications and Anticancer Potential

The synthesis of derivatives of chloroacetamide compounds, including those structurally related to 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, has been explored for potential medicinal applications. Certain derivatives have been developed with anticancer, anti-inflammatory, and analgesic properties, suggesting the versatility of these compounds in drug discovery and development. For example, specific phenoxy acetamide derivatives have shown promising activities against cancer cells and inflammation, indicating the potential for further exploration in therapeutic applications (Rani et al., 2014).

Crystal Structure Analysis

Detailed crystallographic studies of 2-chloro-N-(3-methylphenyl)acetamide have revealed insights into its molecular conformation and interactions. These studies contribute to the understanding of the chemical behavior and potential reactivity of such compounds, which is crucial for designing new materials and pharmaceuticals. The analysis of its crystal structure has shown specific intermolecular hydrogen bonding patterns, which are essential for predicting the compound's solubility, stability, and reactivity (Gowda et al., 2007).

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” is not available, similar compounds like acetochlor are known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) .

Safety and Hazards

The safety information for “2-chloro-N-ethyl-N-(3-methylphenyl)acetamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVSUKKVAMUTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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